molecular formula C24H26N2O3 B3019104 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea CAS No. 1396711-46-8

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea

Cat. No. B3019104
M. Wt: 390.483
InChI Key: ZIRFNTDTUARCTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. In the context of the provided papers, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was achieved by optimizing the spacer length and testing compounds with greater conformational flexibility . Similarly, o-hydroxybenzylamines were reacted with phenylisocyanate to produce new urea derivatives with strong antibacterial activity . The synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives was performed to improve aqueous solubility and pharmacokinetic properties . Lastly, the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate was used for the synthesis of ureas from carboxylic acids in a racemization-free manner . These methods could potentially be applied or adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The papers suggest that the presence of certain functional groups and the length of the spacer between pharmacophoric moieties can significantly affect the activity of the compounds . The incorporation of hydrophilic groups was found to enhance solubility and pharmacokinetic properties . The structure-activity relationship is also evident in the design of urea derivatives as FabH inhibitors, where specific substitutions on the benzylamine and phenylisocyanate moieties led to potent inhibitory activity .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions depending on their functional groups. The papers do not provide specific reactions for the compound , but they do describe the synthesis and functionalization of urea derivatives . These reactions are typically aimed at enhancing the biological activity or solubility of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of hydrophilic groups was shown to improve aqueous solubility . The synthesis methods described in the papers also highlight the importance of mild and environmentally friendly reaction conditions, which can affect the overall yield and purity of the synthesized compounds .

Scientific Research Applications

Synthesis for Internal Standards

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea, as part of a broader category of compounds, has been utilized in the development of internal standards for liquid chromatography-mass spectrometry (LC–MS) analysis. For instance, a related compound, AR-A014418, was synthesized with stable deuterium labeling to serve as an internal standard. This advancement aids in the accurate analysis of drug absorption, distribution, and other pharmacokinetic studies, highlighting the compound's role in enhancing the precision of biochemical assays (Liang et al., 2020).

Neuropeptide Receptor Antagonists

Research into structurally related compounds has led to the development of neuropeptide Y5 (NPY5) receptor antagonists. Through modifying the stereochemistry and functional groups of the lead compound, researchers have achieved potent inhibitory activity, underscoring the potential therapeutic applications of these compounds in treating conditions associated with NPY5 receptor activity (Fotsch et al., 2001).

Metabolism Studies in Novel Anti-Cancer Agents

The metabolism of novel anti-cancer agents structurally related to 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has been extensively studied. For example, the compound YH3945 was investigated in rats to understand its metabolic pathways, which include O-demethylation and N-debenzylation, providing insights into its pharmacokinetic properties and potential therapeutic applications (Lee et al., 2004).

Cocondensation Reactions

Research has also explored the cocondensation reactions of urea with methylolphenols under acidic conditions, leading to the formation of compounds like 4-hydroxybenzylurea. These studies contribute to the understanding of polymer chemistry and offer potential applications in material science (Tomita & Hse, 1992).

Synthesis and Evaluation of Inhibitors

The synthesis and ex vivo evaluation of carbon-11 labelled N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea compounds, such as AR-A014418, have been conducted to investigate their potential as selective inhibitors for glycogen synthase kinase-3beta (GSK-3beta), a protein implicated in various neurodegenerative disorders. This research illustrates the compound's potential application in positron emission tomography (PET) studies, although challenges in brain penetration have been noted (Vasdev et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties . For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a spill hazard. Its reactivity could also pose a hazard, particularly if it is reactive with common materials or conditions.

properties

IUPAC Name

1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-24(28,21-12-10-20(11-13-21)19-6-4-3-5-7-19)17-26-23(27)25-16-18-8-14-22(29-2)15-9-18/h3-15,28H,16-17H2,1-2H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRFNTDTUARCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea

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